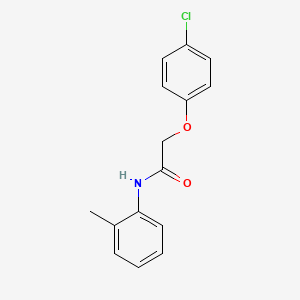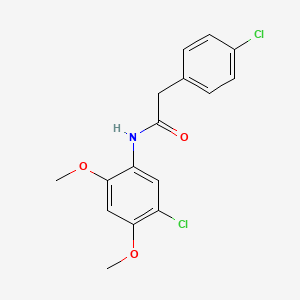![molecular formula C15H13N3S2 B5783735 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine, also known as DTT, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiadiazoles, which are known for their various biological activities. DTT has been found to have potential applications in the fields of medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has been extensively studied for its various scientific research applications. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has also been used as a precursor for the synthesis of other biologically active compounds. In addition, 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has been used in the development of new materials such as polymers and sensors.
Mécanisme D'action
The mechanism of action of 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has also been found to induce apoptosis, which is a programmed cell death process. In addition, 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has also been found to induce cell death in cancer cells. In addition, 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has been shown to have antioxidant activity, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is readily available and relatively inexpensive. 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine is also stable under normal laboratory conditions. However, 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has some limitations. It is toxic and should be handled with care. In addition, 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine may interfere with some laboratory assays, such as those that involve the use of metal ions.
Orientations Futures
There are several future directions for the research on 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine. One area of interest is the development of new compounds based on the structure of 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine. These compounds may have improved biological activities and may be more effective in the treatment of various diseases. Another area of interest is the study of the mechanism of action of 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine. This may lead to the identification of new targets for drug development. Finally, the use of 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine in the development of new materials such as polymers and sensors is an area of active research.
Méthodes De Synthèse
The synthesis of 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine involves the reaction of diphenylmethanethiol with thiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting product is then treated with nitrous acid to yield 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine. The overall reaction can be represented as follows:
Propriétés
IUPAC Name |
5-benzhydrylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S2/c16-14-17-18-15(20-14)19-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNABNSCCXZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)
![7-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5783680.png)
![ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5783686.png)


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5783695.png)
![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)

![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)

![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)
